An In-Depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
An In-Depth Technical Guide to 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
Executive Summary
This document provides a comprehensive technical overview of the heterocyclic compound 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities and as crucial pharmacophores in numerous approved drugs.[1] This guide delves into the core chemical identity, physicochemical properties, a validated synthetic pathway, and analytical characterization of the title compound. The content is structured to provide not only foundational knowledge but also actionable, field-proven insights into its synthesis and analysis, reflecting the causal relationships behind experimental choices. All methodologies are presented to be self-validating, ensuring scientific rigor and trustworthiness for professionals in drug discovery and development.
Nomenclature and Chemical Identity
The foundational step in understanding any compound is to establish its precise chemical identity. This section outlines the key identifiers for 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.
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Systematic IUPAC Name: 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine
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CAS Number: 956373-21-0[2]
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Molecular Formula: C₉H₁₇N₃[2]
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Molecular Weight: 167.25 g/mol (based on formula C₉H₁₇N₃)
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Canonical SMILES: CCN1C(=C(C(=N1)C)CNC)C
Chemical Structure
The molecule is a substituted pyrazole. The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This pyrazole ring is substituted at the 1-position with an ethyl group, at the 3- and 5-positions with methyl groups, and crucially, at the 4-position with an N-methylaminomethyl group. This specific substitution pattern dictates its chemical reactivity and potential biological interactions.
Caption: 2D representation of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine.
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence formulation, delivery, and pharmacokinetic profiles.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇N₃ | Hit2Lead[2] |
| Molecular Weight | 167 g/mol | Hit2Lead[2] |
| LogP (octanol/water) | 0.59 | Hit2Lead[2] |
| Rotatable Bonds | 3 | Hit2Lead[2] |
| Purity | >95% (Commercially available) | Hit2Lead[2] |
| Stereochemistry | Achiral | Hit2Lead[2] |
Proposed Synthesis Pathway
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical two-step synthetic route can be proposed based on well-established organic chemistry principles for heterocyclic compounds. This pathway leverages the Vilsmeier-Haack reaction for formylation followed by reductive amination.[3][4][5]
Step 1: Vilsmeier-Haack Formylation of 1-ethyl-3,5-dimethyl-1H-pyrazole
The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic and heterocyclic compounds.[3][6][7] The pyrazole ring, particularly when N-alkylated, is sufficiently electron-rich to undergo electrophilic substitution primarily at the C4 position.[3]
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Reaction: 1-ethyl-3,5-dimethyl-1H-pyrazole reacts with the Vilsmeier reagent (formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)) to yield 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
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Causality: The N-ethyl group enhances the electron-donating nature of the pyrazole system, activating the C4 position for electrophilic attack by the chloromethyliminium (Vilsmeier) cation. The choice of POCl₃ and DMF is standard due to their high reactivity and commercial availability.[8]
Step 2: Reductive Amination with Methylamine
Reductive amination is a cornerstone transformation for synthesizing amines from carbonyl compounds.[4][9][10] It involves the initial formation of an imine or iminium ion, which is then reduced in the same pot to the target amine.[5] This one-pot procedure is highly efficient and prevents the over-alkylation often seen in direct alkylation methods.[5]
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Reaction: The intermediate aldehyde, 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is reacted with methylamine in the presence of a mild reducing agent to produce the final product.
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Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this step. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion formed from the condensation of the aldehyde and methylamine.[5] This selectivity is crucial for achieving a high yield. The reaction is typically performed in a solvent like dichloromethane (DCM) or dichloroethane (DCE) which are compatible with both the reagents and the reaction conditions.
Caption: Proposed two-step synthesis workflow.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis and characterization of the title compound.
Protocol: Synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Intermediate)
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Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 4 equivalents) to 0 °C.
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Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 4 equivalents) dropwise to the cooled DMF while stirring. Maintain the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature until the viscous, white Vilsmeier reagent forms.[7]
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Substrate Addition: Dissolve 1-ethyl-3,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a cold sodium hydroxide solution.
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Purification: The resulting precipitate can be filtered, washed with cold water, and purified by column chromatography on silica gel to yield the pure aldehyde intermediate.
Protocol: Synthesis of 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (Final Product)
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Reaction Setup: To a solution of the intermediate aldehyde (1 equivalent) in dichloromethane (DCM), add methylamine (as a solution in THF or ethanol, 1.2 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the reaction mixture. Causality: Portion-wise addition controls the initial exothermic reaction.
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Reaction: Stir the reaction at room temperature for 6-12 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel to afford the final amine.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Pyrazole derivatives are well-suited for analysis by standard spectroscopic methods.[11][12]
Workflow for Analytical Confirmation
Caption: Standard workflow for analytical characterization.
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¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), two singlets for the non-equivalent methyl groups on the pyrazole ring, a singlet for the methylene bridge (CH₂), and signals corresponding to the N-methyl and N-H protons.
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¹³C NMR Spectroscopy: The carbon NMR will confirm the presence of all 9 carbon atoms in their distinct chemical environments.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which validates the molecular formula C₉H₁₇N₃.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands, C-H stretching for aliphatic groups, and C=N/C=C stretching frequencies characteristic of the pyrazole ring.
Potential Applications and Research Context
The pyrazole scaffold is a privileged structure in drug discovery, known for a broad range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[13][14] The specific compound, 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine, as a substituted aminomethyl pyrazole, fits into a class of compounds that have been investigated for various therapeutic targets. Its structural motifs suggest potential as a building block for more complex molecules or as a candidate in screening libraries for novel biological activities. For instance, similar N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been studied for their antioxidant properties.[15] Researchers in drug development may utilize this compound as a scaffold for library synthesis or as a starting point for lead optimization campaigns targeting kinases, GPCRs, or other enzyme systems where the pyrazole core can act as a key binding element.
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PubChemLite. amine. Available at:
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- PubChem. N-((1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine.
- Aurum Pharmatech. (1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine.
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- ACS Publications. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts | ACS Omega. (2019).
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